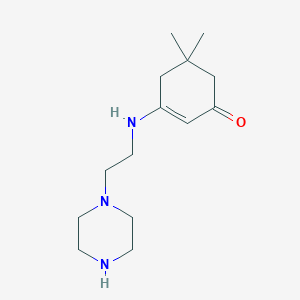![molecular formula C15H15N3O3S B438014 N-{2-[2-(4-méthoxybenzylidène)hydrazino]-2-oxoéthyl}-2-thiophènecarboxamide CAS No. 391886-16-1](/img/structure/B438014.png)
N-{2-[2-(4-méthoxybenzylidène)hydrazino]-2-oxoéthyl}-2-thiophènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiophene ring, a carboxamide group, and a methoxybenzylidene hydrazino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The compound’s molecular weight is approximately 297.316 . Further properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Mécanisme D'action
The mechanism of action of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide is not fully understood. However, it is believed that N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its selective toxicity towards cancer cells. N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have minimal toxicity towards normal cells, which makes it an attractive candidate for cancer therapy. However, one of the major limitations of using N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide to cells in culture or in animal models.
Orientations Futures
There are several future directions for research on N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. One of the major areas of research is the development of more efficient synthesis methods for N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. This could lead to increased yields and lower costs of production. Another area of research is the development of more effective delivery methods for N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. This could include the use of nanoparticles or other drug delivery systems to enhance the solubility and bioavailability of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. Finally, there is a need for further research on the mechanism of action of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide, which could lead to the development of more targeted and effective cancer therapies.
Méthodes De Synthèse
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-methoxybenzylidene hydrazine with 2-thiophenecarboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-methoxybenzylidene hydrazine with 2-thiophenecarboxylic acid chloride in the presence of a base. The yield of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide using these methods is usually around 50-60%.
Applications De Recherche Scientifique
Propriétés antimicrobiennes
Le composé s'est avéré posséder des propriétés antimicrobiennes potentielles. La plupart des composés thiazoliques testés ont été efficaces contre les bactéries Gram-positives et Gram-négatives . Une concentration minimale d'inhibition a été déterminée pour les propriétés antibiotiques des substances produites les plus actives .
Propriétés anticancéreuses
Le composé a montré des propriétés anticancéreuses potentielles. Les activités cytotoxiques ont été testées sur les lignées cellulaires HepG-2 (carcinome hépatique), HCT-116 (carcinome colorectal) et MDA-MB-231 (carcinome mammaire) en comparaison avec le médicament de référence cisplatine et en utilisant le test colorimétrique MTT . Les résultats ont détecté que le composé 10c était le plus puissant contre les trois lignées cellulaires testées .
Faible toxicité contre les cellules normales
Lorsque les composés testés ont été évalués pour leur toxicité contre les cellules normales (MRC-5), ils ont présenté des effets toxiques faibles, indiquant l'utilisation sûre de la plupart d'entre eux qui peuvent nécessiter des études pharmacologiques et in vivo supplémentaires .
Synthèse de nouveaux dérivés thiazoliques
La réaction du 2-(1-(2-(2-(4-méthoxybenzylidène)hydrazinyl)-4-méthylthiazol-5-yl)éthylidène)hydrazinecarbothioamide avec une gamme de chlorures d'hydrazonoyle et de composés α-halogénés a donné trois nouvelles séries de dérivés thiazoliques .
Propriétés luminescentes
Les complexes de cuivre (I) de composés similaires ont attiré une attention considérable en raison de leurs caractéristiques structurales inhabituelles, de leur utilité dans l'énergie solaire et les dispositifs supramoléculaires, de leurs propriétés luminescentes, de leur pertinence catalytique et biologique .
Utilité dans l'énergie solaire et les dispositifs supramoléculaires
Les complexes de cuivre (I) de composés similaires ont été étudiés pour leur utilité dans l'énergie solaire et les dispositifs supramoléculaires en raison de leurs caractéristiques structurales inhabituelles et de leurs propriétés luminescentes .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-12-6-4-11(5-7-12)9-17-18-14(19)10-16-15(20)13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERTIRIUGEPDG-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

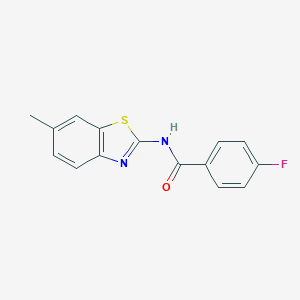
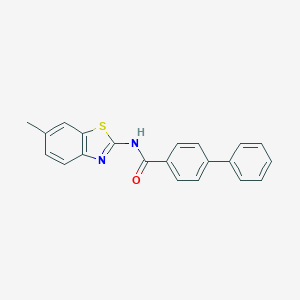
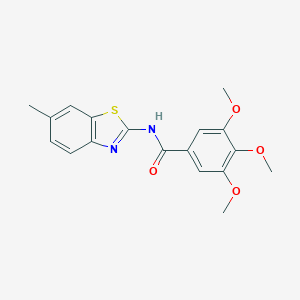

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
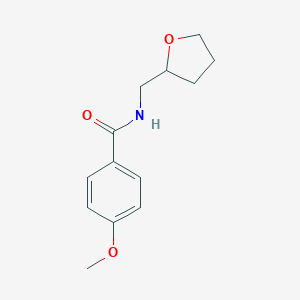
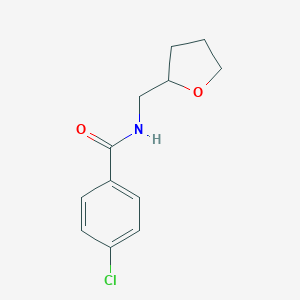
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)
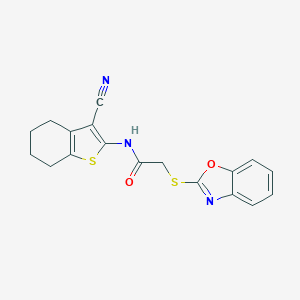
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)
